![molecular formula C20H20N4O4S2 B2654291 N-(4-methoxyphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 392293-57-1](/img/structure/B2654291.png)
N-(4-methoxyphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-(4-methoxyphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antagonistic Properties for Human Adenosine A3 Receptors
Research on derivatives related to N-(4-methoxyphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide has shown potent antagonistic properties for human adenosine A3 receptors. These findings could suggest a pathway for the development of treatments for conditions mediated by adenosine A3 receptor activity, such as inflammatory and cardiovascular diseases. Molecular modeling studies indicate that modifications on the thiadiazole ring can dramatically alter binding affinities, offering insights into potential therapeutic applications (Jung et al., 2004).
Antioxidant and Antimicrobial Properties
Another study synthesized derivatives of 1,3,4-thiadiazole and explored their antioxidant and antimicrobial activities. These compounds, which share structural similarities with the molecule , exhibited significant activities against various bacterial strains and demonstrated potential as antioxidants. This research underscores the versatility of 1,3,4-thiadiazole derivatives in developing new antimicrobial and antioxidant agents, potentially extending to the compound of interest (Al-Khazragie et al., 2022).
Inhibitory Activity Against Glutaminase
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are structurally related to the compound , has revealed potent inhibitory activity against kidney-type glutaminase. This enzyme plays a crucial role in cancer cell metabolism, making these compounds promising candidates for anticancer therapy. The study suggests that these derivatives could serve as a basis for developing novel therapeutics targeting cancer cell metabolism (Shukla et al., 2012).
Potential Anticancer Agents
A series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and evaluated for their anticancer activity. These compounds demonstrated varying degrees of cytotoxicity against several cancer cell lines, highlighting the potential of thiadiazole derivatives, including the compound of interest, as a scaffold for developing new anticancer agents (Mohammadi-Farani et al., 2014).
properties
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-27-15-7-3-13(4-8-15)11-17(25)22-19-23-24-20(30-19)29-12-18(26)21-14-5-9-16(28-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJWFSZUWZYJIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide |
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